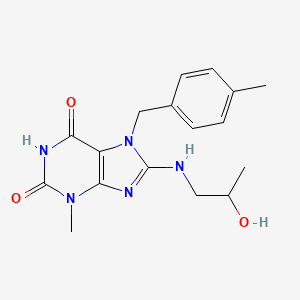![molecular formula C20H26N4O2 B2827668 4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097931-19-4](/img/structure/B2827668.png)
4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibitPhosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
Similar compounds have been shown to interact with their targets by inhibiting the activity of pi3k . This inhibition can lead to a decrease in the downstream signaling of the PI3K/Akt pathway, which is often overactive in cancer cells .
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway based on the target of action . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K, the compound could potentially disrupt these processes, leading to the inhibition of tumor growth .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have been described as orally bioavailable , suggesting that this compound might also be well-absorbed and distributed in the body.
Result of Action
Given its potential role as a pi3k inhibitor, it could lead to decreased cell proliferation and survival, particularly in cancer cells where the pi3k/akt pathway is often overactive .
Propriétés
IUPAC Name |
4-morpholin-4-yl-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(16-2-6-18(7-3-16)23-12-14-26-15-13-23)22-17-4-8-19(9-5-17)24-11-1-10-21-24/h1-3,6-7,10-11,17,19H,4-5,8-9,12-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWXQRUDQVGJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenylbutanamide](/img/structure/B2827585.png)
![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)
![N-[(oxolan-2-yl)methyl]-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide](/img/structure/B2827588.png)


![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2827591.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827592.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2827594.png)

![2-Chloro-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]acetamide](/img/structure/B2827597.png)
![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2827599.png)



